5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5,12H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRLANARHJMRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a dicarbonyl compound, under acidic conditions.
Coupling of the Pyrazole and Furan Rings: The final step involves coupling the pyrazole and furan rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Cyclization Conditions: Acidic or basic conditions, often with heat.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various alkylated or acylated derivatives.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. Research indicates that compounds with pyrazole structures exhibit inhibitory effects on various cancer cell lines. For example, derivatives have been synthesized that demonstrate significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Activity
The compound has also shown antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries .
Herbicidal and Insecticidal Applications
The biological profile of this compound extends to agricultural applications as a herbicide and insecticide. Its ability to disrupt metabolic pathways in plants and insects makes it a candidate for developing environmentally friendly pesticides .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through functional group modifications. Its unique structure allows for the introduction of additional pharmacophores, enhancing the biological activity of resultant compounds .
Case Study 1: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The derivatives were evaluated for their cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of pyrazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the furan ring.
5-Amino-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the dimethyl groups and furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrazole moiety.
Uniqueness
5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is unique due to the presence of both the pyrazole and furan rings, as well as the amino and carboxylic acid functional groups
Biological Activity
5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of approximately 220.22 g/mol. Its structure includes a furan ring and a pyrazole moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities. The following sections detail specific areas of activity related to this compound.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in combating cancer. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15 | Apoptosis |
| Pyrazole B | MDA-MB-231 | 10 | Cell Cycle Arrest |
| 5-[(4-amino... | HeLa | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
In a study evaluating the antimicrobial efficacy of related pyrazole compounds, it was found that they exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria as well as fungi .
3. Anti-inflammatory Activity
Pyrazole derivatives have also been noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been observed in several studies.
Case Study: In Vivo Anti-inflammatory Effects
In an animal model, administration of a pyrazole derivative led to a significant reduction in paw edema induced by carrageenan injection, demonstrating its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Many pyrazole compounds act as inhibitors for various enzymes involved in tumor growth and inflammation.
- Receptor Modulation : These compounds may also modulate receptor activity related to pain and inflammation pathways.
- Cell Cycle Interference : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid?
Methodological Answer: The synthesis typically involves coupling a substituted pyrazole moiety with a furan-carboxylic acid derivative. Key steps include:
- Alkylation/Substitution : Reacting 4-amino-3,5-dimethyl-1H-pyrazole with a chloromethyl-furan intermediate under alkaline conditions (e.g., K₂CO₃ or NaOH in DMF) to form the methylene bridge .
- Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation if pre-functionalized intermediates are employed .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields >70% are achievable with optimized stoichiometry and temperature control (60–80°C) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 72 | 95 | |
| Acid Activation | EDCI, HOBt, RT | 68 | 98 |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the methylene bridge (δ ~4.5 ppm for CH₂) and furan/pyrazole ring protons. Aromatic protons appear between δ 6.5–8.0 ppm .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₂H₁₄N₃O₃: 260.1036). Fragmentation patterns validate the pyrazole and furan substructures .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% TFA) assess purity (>98%). Retention time ~8.2 min under gradient elution .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Use nephelometry or UV-Vis spectroscopy to quantify solubility.
- Stability Studies : Incubate at 37°C in PBS and measure degradation via HPLC. Half-life >24 h suggests suitability for cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents on the pyrazole (e.g., halogenation at the 3-position) or furan (e.g., esterification of the carboxylic acid) to probe electronic and steric effects .
- Biological Screening :
- Computational Modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
Q. Table 2: Representative Bioactivity Data
| Target | Assay Type | IC₅₀/MIC | Analog Modifications | Reference |
|---|---|---|---|---|
| COX-2 | Fluorescence | 2.1 µM | Pyrazole 3-Cl | |
| S. aureus | MIC | 16 µg/mL | Furan 5-OMe |
Q. How can contradictory reports about the compound’s biological activity be resolved?
Methodological Answer:
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell line, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Metabolic Stability : Test if liver microsomes (human/rat) metabolize the compound differently, altering apparent activity. Use LC-MS to identify metabolites .
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA in primary macrophages .
Q. What strategies are recommended for target identification and mechanism-of-action studies?
Methodological Answer:
- Chemical Proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR Screening : Perform genome-wide knockout screens in relevant cell lines (e.g., cancer) to identify synthetic lethal partners .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) after treatment reveals differentially expressed genes (e.g., apoptosis markers) .
Q. How can crystallography or computational methods clarify the compound’s binding mode?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with a target protein (e.g., kinase domain). Resolve at <2.0 Å resolution to visualize hydrogen bonds with the pyrazole NH and furan carboxylate .
- Molecular Dynamics (MD) : Simulate binding over 100 ns to assess stability of key interactions (e.g., hydrophobic packing with methyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
